2-エチルヘキサン酸クロム(III)

概要

説明

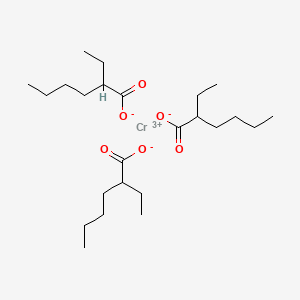

Chromium(III) 2-ethylhexanoate, with the molecular formula C24H45CrO6, is a coordination complex of chromium and ethylhexanoate . It appears green in color . It is soluble in organic solvents as an organometallic compound .

Synthesis Analysis

A method was developed for the synthesis of Chromium(III) 2-ethylhexanoate by the mechanochemical interaction of chromium(III) chloride with sodium 2-ethylhexanoate without a solvent, followed by heating of the reaction mixture .Molecular Structure Analysis

The molecular formula of Chromium(III) 2-ethylhexanoate is C24H45CrO6. It has an average mass of 481.607 Da and a monoisotopic mass of 481.262115 Da .Chemical Reactions Analysis

Chromium(III) 2-ethylhexanoate, in combination with 2,5-dimethylpyrrole, forms the Phillips selective ethylene trimerisation catalyst, used in the industrial production of linear alpha olefins, particularly 1-hexene or 1-octene .Physical And Chemical Properties Analysis

Chromium(III) 2-ethylhexanoate has a density of 1.01 g/cm3 . It is soluble in mineral spirits . The compound is a dark green viscous liquid .科学的研究の応用

C24H45CrO6 C_{24}H_{45}CrO_{6} C24H45CrO6

, is a versatile compound with several unique applications in scientific research. Below is a comprehensive analysis focusing on six distinct applications, each detailed in its own section.直鎖αオレフィンの製造

2-エチルヘキサン酸クロム(III)は、2,5-ジメチルピロールと組み合わせて、フィリップス選択的エチレン三量化触媒 を形成します。この触媒は、直鎖αオレフィン、特に1-ヘキセンまたは1-オクテンの工業生産に使用されます。これらのオレフィンは、洗剤、潤滑油、ポリオレフィンの合成において重要な成分です。

太陽エネルギー用途

2-エチルヘキサン酸クロム(III)は、非水溶液への溶解性 により、太陽エネルギー用途に使用されています。その有機金属特性により、太陽電池の開発に利用でき、これらの太陽エネルギー収集デバイスの効率と安定性に貢献します。

水処理用途

この化合物の金属有機特性により、水処理用途 に適しています。水処理および精製プロセスにおける触媒として使用でき、さまざまな用途での水の安全性を確保するために汚染物質を除去します。

接着促進

2-エチルヘキサン酸クロム(III)は、さまざまな産業用途 における接着促進剤として機能します。それは異なる材料間の結合を強化し、これは複合材とコーティングの製造において重要です。

酸化および水素化触媒

この化合物は、酸化および水素化反応 の触媒としても使用されます。これらの反応は、アルコール、酸、その他の有機化合物の製造を含む化学合成において基本的なものです。

Safety and Hazards

Chromium(III) 2-ethylhexanoate is harmful by inhalation, in contact with skin, and if swallowed. It is irritating to eyes, respiratory system, and skin . It may cause gastrointestinal distress, dizziness, weakness, and drowsiness if ingested. It is irritating to skin, eyes, and the respiratory tract .

Relevant Papers The relevant papers retrieved discuss the synthesis of Chromium(III) 2-ethylhexanoate , its role in the industrial production of linear alpha olefins , and its physical and chemical properties . Further analysis of these papers would provide more detailed information on these topics.

作用機序

Target of Action

Chromium(III) 2-ethylhexanoate is a coordination complex of chromium and ethylhexanoate . Its primary target is the ethylene molecule . The compound plays a crucial role in the industrial production of linear alpha olefins, particularly 1-hexene or 1-octene .

Mode of Action

Chromium(III) 2-ethylhexanoate, in combination with 2,5-dimethylpyrrole, forms the Phillips selective ethylene trimerisation catalyst . This catalyst is used to promote the trimerization of ethylene, a process that results in the formation of linear alpha olefins .

Biochemical Pathways

The primary biochemical pathway affected by Chromium(III) 2-ethylhexanoate is the ethylene trimerisation pathway . The compound acts as a catalyst in this process, promoting the conversion of ethylene into linear alpha olefins . The downstream effects of this process include the production of various industrial chemicals, including 1-hexene and 1-octene .

Pharmacokinetics

It’s known that the compound is harmful by inhalation, in contact with skin and if swallowed, and irritating to eyes, respiratory system and skin .

Result of Action

The primary result of Chromium(III) 2-ethylhexanoate’s action is the production of linear alpha olefins, particularly 1-hexene or 1-octene . These compounds are important in various industrial applications, including the production of polyethylene, detergents, and other chemicals .

Action Environment

The action of Chromium(III) 2-ethylhexanoate can be influenced by various environmental factors. For example, the compound’s catalytic activity may be affected by the presence of other substances in the reaction mixture . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pressure .

生化学分析

Biochemical Properties

Chromium(III) 2-ethylhexanoate plays a significant role in biochemical reactions, particularly in catalysis. It interacts with various enzymes and proteins, facilitating reactions that would otherwise be slow or inefficient. For instance, it forms a complex with 2,5-dimethylpyrrole to create the Phillips selective ethylene trimerisation catalyst . This interaction is crucial for the industrial production of linear alpha olefins. The nature of these interactions involves the coordination of chromium with the ligands, enhancing the catalytic activity and selectivity of the reactions.

Cellular Effects

Chromium(III) 2-ethylhexanoate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can cause oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways . Additionally, it can interfere with cellular metabolism by inhibiting or activating specific enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of Chromium(III) 2-ethylhexanoate involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, altering their activity. For example, it can inhibit the activity of ATP synthase by binding to its beta-subunit, leading to reduced ATP production . This inhibition can have downstream effects on cellular energy metabolism and overall cell function. Additionally, Chromium(III) 2-ethylhexanoate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chromium(III) 2-ethylhexanoate can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that Chromium(III) 2-ethylhexanoate is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Chromium(III) 2-ethylhexanoate vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical reactions and improve metabolic efficiency. At high doses, it can be toxic and cause adverse effects . Studies have shown that high doses of Chromium(III) 2-ethylhexanoate can lead to oxidative stress, DNA damage, and apoptosis in animal cells. These toxic effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

Chromium(III) 2-ethylhexanoate is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For instance, it can affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and metabolite levels . The compound’s ability to modulate enzyme activity makes it a valuable tool for studying metabolic pathways and their regulation.

Transport and Distribution

Within cells and tissues, Chromium(III) 2-ethylhexanoate is transported and distributed through specific mechanisms. It can bind to transport proteins and be carried to various cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for certain biomolecules. Once inside the cell, Chromium(III) 2-ethylhexanoate can accumulate in specific organelles, affecting their function and activity.

Subcellular Localization

The subcellular localization of Chromium(III) 2-ethylhexanoate is an important factor in its biochemical activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence energy metabolism. The precise localization of Chromium(III) 2-ethylhexanoate within the cell determines its specific effects on cellular function and biochemical reactions.

特性

IUPAC Name |

chromium(3+);2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2.Cr/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKDDMYJLXVBNI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45CrO6 | |

| Record name | Chromium(III) 2-ethylhexanoate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium(III)_2-ethylhexanoate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890576 | |

| Record name | Chromium(III) 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 50.9% 2-ethylhexanoic acid solution: Green liquid; [Alfa Aesar MSDS] | |

| Record name | Hexanoic acid, 2-ethyl-, chromium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium(III) 2-ethylhexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

3444-17-5 | |

| Record name | Chromium tris(2-ethylhexanoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003444175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, chromium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium(III) 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium tris((2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1583223.png)

![8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1583230.png)